molecular formula C12H14O2 B1607058 2-Phenylcyclopentane-1-carboxylic acid CAS No. 7015-25-0

2-Phenylcyclopentane-1-carboxylic acid

Cat. No.: B1607058
CAS No.: 7015-25-0
M. Wt: 190.24 g/mol
InChI Key: CINPEFPDYGSEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylcyclopentane-1-carboxylic acid (CAS 7015-25-0) is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor in the synthesis of more complex, biologically active molecules. For instance, it is a key starting material in the preparation of pharmaceutical compounds such as Carbetapentane (Pentoxyverine), which is a known antitussive (cough-suppressing) agent . The synthesis of this compound can be achieved through the alkylation of phenylacetonitrile with a 1,4-dihalobutane derivative (e.g., 1,4-dibromobutane), followed by hydrolysis of the resulting nitrile intermediate . This compound has a predicted density of 1.151 g/cm³ . As a carboxylic acid, it provides a versatile functional handle for further chemical transformations, including esterification and amidation, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINPEFPDYGSEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322716
Record name 2-phenylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7015-25-0
Record name 7015-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Phenylcyclopentane 1 Carboxylic Acid and Its Analogues

Retrosynthetic Strategies for the 2-Phenylcyclopentane-1-carboxylic Acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. airitilibrary.comucalgary.ca For this compound, several disconnections can be envisioned, leading to different synthetic strategies.

A primary disconnection can be made at the C1-C2 bond of the cyclopentane (B165970) ring, suggesting a Michael addition of a phenyl-stabilized nucleophile to a cyclopentene (B43876) acceptor bearing an electron-withdrawing group at the C1 position, which can later be converted to a carboxylic acid. Another key bond for disconnection is the one between the phenyl group and the cyclopentane ring. This leads to a strategy involving the coupling of a cyclopentyl electrophile with a phenyl nucleophile or vice versa.

Alternatively, the carboxylic acid group can be disconnected, leading to a precursor such as 2-phenylcyclopentanecarbonitrile, which can be synthesized and then hydrolyzed. This nitrile precursor can be formed through various cyclization or alkylation reactions. These fundamental retrosynthetic approaches pave the way for the specific synthetic methodologies discussed in the subsequent sections.

Direct Synthesis Approaches to Phenylcyclopentanecarboxylic Acids

Direct approaches to the phenylcyclopentanecarboxylic acid framework involve the formation of the cyclopentane ring with the phenyl and carboxylic acid (or a precursor) functionalities already in place or introduced in a sequential manner.

Alkylation Reactions of Phenylacetonitrile (B145931) with Dihalides

A well-established method for the synthesis of cyclic systems is the alkylation of active methylene (B1212753) compounds with dihalides. Phenylacetonitrile, with its acidic α-hydrogen, is an excellent nucleophile for this purpose. Reaction with a 1,4-dihaloalkane, such as 1,4-dibromobutane (B41627), in the presence of a base, can lead to the formation of a five-membered ring. The resulting 1-phenyl-1-cyanocyclopentane can then be hydrolyzed to the corresponding carboxylic acid. While this method directly yields the 1-phenyl isomer, modifications and alternative starting materials can be envisioned to achieve the 2-phenyl substitution pattern.

Phase-transfer catalysis is often employed in these reactions to facilitate the interaction between the aqueous base and the organic reactants, leading to improved yields. wikipedia.org

ReactantsBase/CatalystProductReference
Phenylacetonitrile, 1,4-dibromobutaneaq. NaOH, DMSO1-Phenyl-1-cyclopentanecarbonitrile nih.gov
Phenylacetonitrile, Ethyl bromide50% aq. NaOH, Benzyltriethylammonium chloride2-Phenylbutyronitrile wikipedia.org

Cyclization Reactions for Cyclopentane Ring Formation

Intramolecular cyclization reactions are powerful tools for the construction of cyclic molecules and can be applied to the synthesis of phenylcyclopentane derivatives. Two notable examples are the Dieckmann condensation and the Thorpe-Ziegler reaction.

The Dieckmann Condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. organicreactions.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com For the synthesis of a precursor to this compound, a suitably substituted adipic acid ester can be used. The presence of a phenyl group on the carbon chain directs the cyclization. The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield a phenylcyclopentanone, which can be further functionalized to the target carboxylic acid. The reaction is typically carried out in the presence of a strong base like sodium ethoxide. organicreactions.org

The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form a cyclic α-cyanoketone after hydrolysis. wikipedia.org This method is conceptually related to the Dieckmann condensation and provides an alternative route to a cyclopentane ring. A dinitrile bearing a phenyl group can be cyclized in the presence of a base to form a phenyl-substituted cyanocyclopentanone precursor, which can then be converted to the desired carboxylic acid.

Reaction NameStarting Material TypeKey IntermediateReference
Dieckmann CondensationPhenyl-substituted adipic acid esterCyclic β-keto ester organicreactions.orgorganic-chemistry.org
Thorpe-Ziegler ReactionPhenyl-substituted dinitrileCyclic α-cyanoketone wikipedia.org

Catalytic Hydrogenation and Hydrolysis in Related Systems

Catalytic hydrogenation is a fundamental reaction in organic synthesis, often used to reduce carbon-carbon double bonds. nih.gov In the context of synthesizing this compound, an unsaturated precursor such as 2-phenyl-2-cyclopentene-1-carboxylic acid or its ester can be hydrogenated. The hydrogenation of the double bond in the cyclopentene ring would lead to the desired saturated cyclopentane core.

The choice of catalyst is crucial for achieving high selectivity and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used for such transformations. nih.gov The hydrogenation of benzoic acid to cyclohexanecarboxylic acid using transition metal catalysts demonstrates the feasibility of ring hydrogenation in the presence of a carboxylic acid group. nih.gov Following hydrogenation of an ester precursor, hydrolysis would be necessary to obtain the final carboxylic acid.

SubstrateCatalystProductReference
Benzoic acidRh/C in scCO₂Cyclohexanecarboxylic acid nih.gov
Unsaturated EstersHomogeneous Ru-catalystsSaturated Alcohols tue.nl
Carboxylic AcidsHomogeneous Ru, Ir, and Rh catalystsAlcohols rsc.org

Ring Contraction Methodologies for Cyclopentane Carboxylic Acids

Ring contraction reactions provide an alternative and often elegant approach to the synthesis of five-membered rings from more readily available six-membered ring precursors.

Conversion of Cyclohexane (B81311) Derivatives to Cyclopentane Analogues

The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a 2-chloro-2-phenylcyclohexanone could be a suitable starting material. Treatment of this compound with a base, such as sodium hydroxide (B78521), would induce a rearrangement to form the sodium salt of this compound. The use of an alkoxide base would yield the corresponding ester. chegg.com This reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org

Another approach involves the Wolff rearrangement of a cyclic α-diazoketone derived from a cyclohexane precursor, which can lead to a cyclopentanecarboxylic acid derivative. google.com

Reaction NameStarting MaterialBase/ConditionsProductReference
Favorskii Rearrangement2-ChlorocyclohexanoneSodium ethoxide in ethanolEthyl cyclopentanecarboxylate chegg.com
Favorskii Rearrangementα-Halo ketonesHydroxide, Alkoxide, or AmineCarboxylic acid, Ester, or Amide wikipedia.org
Wolff RearrangementCyclic α-diazoketoneHeat or light, with a nucleophileCyclopentanecarboxylic acid derivative google.com

Specific Protocols Involving Diazoketones

The synthesis of cyclopentane carboxylic acid derivatives through ring contraction of a six-membered ring precursor represents a powerful application of diazoketone chemistry. A key strategy involves the Wolff rearrangement of an α-diazoketone derived from a cyclohexane.

This process typically begins with the conversion of a suitable cyclohexane precursor into a diazoketone. The synthesis of cyclic α-diazo ketones is often accomplished through a diazo transfer reaction, where a carbonyl compound is reacted with a diazo transfer agent. mdpi.com Common methods include the deformylative diazo transfer or direct diazo transfer onto activated carbonyl compounds. mdpi.com

Once the α-diazoketone is formed, it can undergo a Wolff rearrangement, a reaction that can be induced thermally, photochemically, or through metal catalysis (e.g., using silver oxide). This rearrangement involves the elimination of dinitrogen gas (N₂) and the migration of the alkyl group adjacent to the carbonyl, resulting in the formation of a ketene (B1206846) intermediate. In the presence of a nucleophile, such as water, this highly reactive ketene is trapped to produce a carboxylic acid with a contracted ring system.

Starting Material Key Intermediate Reaction Product Reference
Cyclohexanone Derivativeα-DiazocyclohexanoneWolff RearrangementCyclopentanecarboxylic Acid Derivative google.com, mdpi.com

Synthesis of 1-Amino-2-phenylcyclopentane-1-carboxylic Acid (c5Phe) Analogues

1-Amino-2-phenylcyclopentane-1-carboxylic acid, abbreviated as c5Phe, is a cyclic, non-natural amino acid analogue. Its synthesis requires stereocontrolled methods to introduce the amino and carboxylic acid groups onto the cyclopentane ring.

Strecker Reaction-Based Pathways for c5Phe Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. masterorganicchemistry.com The reaction combines an aldehyde or ketone with ammonia (B1221849) and a cyanide source, typically hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), to form an α-aminonitrile intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate is then hydrolyzed in a subsequent step to yield the final α-amino acid. wikipedia.org

For the synthesis of c5Phe, the starting material is 2-phenylcyclopentanone. The key steps of the Strecker synthesis as applied to c5Phe are:

Imine Formation : 2-Phenylcyclopentanone reacts with ammonia (NH₃). The carbonyl oxygen is typically protonated by a mild acid (ammonium chloride, NH₄Cl, can serve this purpose), making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. masterorganicchemistry.com Subsequent dehydration leads to the formation of a cyclic imine (or its protonated form, an iminium ion). masterorganicchemistry.comwikipedia.org

Cyanide Addition : A cyanide ion (CN⁻) then attacks the electrophilic carbon of the imine, forming a new carbon-carbon bond. wikipedia.org This step generates the crucial α-aminonitrile intermediate, 1-amino-2-phenylcyclopentane-1-carbonitrile.

Nitrile Hydrolysis : The α-aminonitrile is subjected to hydrolysis, usually under strong acidic conditions (e.g., aqueous HCl). masterorganicchemistry.com This process converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, racemic 1-amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe). masterorganicchemistry.comwikipedia.org

Reactant 1 Reactant 2 Reactant 3 Intermediate Final Product Reference
2-PhenylcyclopentanoneAmmonia (NH₃)Cyanide (e.g., KCN/HCN)1-Amino-2-phenylcyclopentane-1-carbonitrile(±)-1-Amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe) masterorganicchemistry.com, wikipedia.org, masterorganicchemistry.com

Divergent Synthetic Routes to Racemic c5Phe

Beyond the Strecker reaction, divergent synthetic strategies allow for the construction of the c5Phe scaffold from acyclic precursors. These routes build the cyclopentane ring system through cyclization reactions.

One prominent pathway starts with phenylacetonitrile. researchgate.netgoogle.com This method involves a sequence of alkylation and cyclization steps:

First Alkylation : Phenylacetonitrile is deprotonated at the α-carbon with a strong base, and the resulting carbanion is alkylated.

Second Alkylation/Cyclization : A second alkylation using a difunctional electrophile, such as 1,4-dihalobutane, can lead to the formation of the five-membered ring. google.com In this process, phenylacetonitrile is reacted with a compound like 1,4-dibromobutane in the presence of aqueous sodium hydroxide and a solvent like DMSO to form 1-phenylcyclopentane-1-carbonitrile. google.com

Hydrolysis : The resulting cyclized nitrile is then hydrolyzed with a strong acid at elevated temperatures to give 1-phenylcyclopentane-1-carboxylic acid. google.com

While this particular sequence yields the parent acid without the amino group at the 1-position, it establishes the core 1-phenylcyclopentane-1-carboxylic acid structure. Further functional group manipulations would be required to introduce the amino group, making this a divergent approach.

Another related strategy involves the successive alkylation of phenylacetonitrile with different haloesters under phase-transfer catalysis, followed by a Dieckmann cyclization to form a β-keto ester. researchgate.net Subsequent hydrolysis and decarboxylation can yield substituted phenylcyclopentanone derivatives, which could then potentially be converted to c5Phe analogues. researchgate.net These methods offer flexibility in introducing various substituents onto the cyclopentane ring.

Stereochemical Aspects and Chiral Synthesis of 2 Phenylcyclopentane 1 Carboxylic Acid

Stereoisomerism and Diastereomeric Relationships in 2-Phenylcyclopentane-1-carboxylic Acid

Cis/Trans Stereoisomers and Their Relative Configurations

Due to the restricted rotation around the carbon-carbon bonds within its cyclic structure, this compound exhibits cis-trans isomerism, a form of geometric isomerism. chemistrysteps.com This isomerism describes the relative orientation of the phenyl and carboxylic acid substituents attached to the cyclopentane (B165970) ring. libretexts.orglibretexts.org

Cis Isomer : In the cis isomer, the phenyl group and the carboxylic acid group are located on the same side or face of the cyclopentane ring. libretexts.orglibretexts.org

Trans Isomer : In the trans isomer, the phenyl group and the carboxylic acid group are positioned on opposite faces of the ring. libretexts.orglibretexts.org

These geometric isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror-image stereoisomers with distinct physical and chemical properties. chemistrysteps.com The designation of cis or trans is crucial for defining the specific configuration of the molecule. libretexts.org

Chiral Centers and Enantiomeric Forms of this compound Derivatives

The structure of this compound contains two chiral centers:

C1 : The carbon atom bonded to the carboxylic acid group.

C2 : The carbon atom bonded to the phenyl group.

The presence of these two stereocenters means that both the cis and the trans isomers are chiral. Consequently, each geometric isomer exists as a pair of enantiomers (non-superimposable mirror images). This results in a total of four possible stereoisomers for derivatives with this core structure, such as 2-aminocyclopentanecarboxylic acid (ACPC). researchgate.netnih.gov

The four stereoisomers can be designated as:

(1R, 2S)- and (1S, 2R)-isomers, which constitute the cis enantiomeric pair.

(1R, 2R)- and (1S, 2S)-isomers, which constitute the trans enantiomeric pair.

The differentiation and synthesis of these individual stereoisomers are critical, as they often exhibit different biological activities. researchgate.netnih.gov

Table 1: Stereoisomers of 2-Substituted Cyclopentane-1-Carboxylic Acid Derivatives

Configuration Stereochemical Relationship Number of Stereoisomers
cis Enantiomeric Pair ((1R,2S) and (1S,2R)) 2
trans Enantiomeric Pair ((1R,2R) and (1S,2S)) 2

| Total | Two pairs of diastereomeric enantiomers | 4 |

Asymmetric Synthesis Strategies for Enantiopure this compound Analogues

Achieving stereocontrol in the synthesis of this compound analogues is essential for accessing enantiomerically pure forms. Various asymmetric strategies have been developed for this purpose.

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled synthesis, the inherent chirality of the starting material directs the stereochemical outcome of a reaction. A common approach involves the conjugate addition of a nucleophile to a chiral, α,β-unsaturated cyclopentene (B43876) derivative. For instance, the synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate has been achieved using a tandem conjugate addition and cyclization protocol. nih.gov In this method, a homochiral lithium amide is added to a diester derivative, where the existing stereocenter(s) in the substrate guide the formation of new chiral centers with high diastereoselectivity. nih.gov A subsequent Cope elimination and a second conjugate addition can be used to generate other diastereomers, providing a pathway to all possible stereoisomers. nih.gov

Chiral Auxiliary-Mediated Asymmetric Transformations (e.g., L-Menthol Esterification)

A widely used method for obtaining enantiopure carboxylic acids is through the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to control a subsequent stereoselective reaction. wikipedia.org For resolving racemic carboxylic acids like this compound, naturally occurring and readily available alcohols such as L-menthol (or (-)-menthol) are frequently employed. nih.gov

The process involves:

Esterification : The racemic carboxylic acid is reacted with an enantiopure chiral auxiliary, such as L-(-)-menthol, to form a mixture of diastereomeric esters. nih.gov

Separation : These diastereomers have different physical properties and can be separated using standard techniques like column chromatography. nih.gov

Hydrolysis : After separation, the chiral auxiliary is cleaved from each diastereomer, typically via hydrolysis, to yield the individual enantiomers of the carboxylic acid in pure form. The auxiliary can often be recovered and reused. wikipedia.orgnih.gov

This strategy has been successfully applied to the synthesis of various artificial glutamate (B1630785) analogs and other complex molecules. nih.gov (-)-8-Phenylmenthol is another powerful chiral auxiliary used in highly diastereoselective reactions to produce specific cyclopropane (B1198618) derivatives. nih.gov

Table 2: Example of Chiral Resolution via Diastereomeric Ester Formation

Step Process Outcome Reference
1 Esterification of racemic acid with L-(-)-menthol Mixture of two diastereomeric esters nih.gov
2 Chromatographic Separation Isolation of individual diastereomers nih.gov

Enantioselective Catalysis (e.g., Copper-Catalyzed Hydroboration in Related Systems)

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. youtube.com This method is highly efficient and atom-economical. For the synthesis of chiral cyclopentane derivatives, copper-catalyzed asymmetric reactions have emerged as a powerful tool due to the low cost and low toxicity of copper. researchgate.net

A relevant example is the copper(I)-catalyzed enantioselective hydroboration of substituted alkenes. rsc.org In such reactions, a copper salt is combined with a chiral ligand (e.g., a chiral phosphine (B1218219) ligand) to form the active catalyst. rsc.org This chiral catalyst then mediates the addition of a boron reagent (like pinacolborane) across a double bond in a prochiral substrate, such as a cyclopentene derivative. The reaction proceeds with high enantioselectivity, yielding a chiral organoboronate. rsc.orgrsc.org This intermediate is highly versatile and can be subsequently oxidized to an alcohol or converted to a carboxylic acid derivative, thereby providing access to enantiopure analogues of this compound. nih.gov

Table 3: Selected Copper-Catalyzed Asymmetric Reactions for Chiral Building Blocks

Reaction Type Catalyst System (Example) Substrate Type Product Enantioselectivity (ee) Reference
Enantioselective Hydroboration Cu(I) / Chiral Phosphine Ligand 3-Aryl Substituted Cyclopropenes Chiral Cyclopropylboronates 89-95% rsc.org
Enantioselective Hydroboration Cu(OAc) / (S,S)-Ph-BPE 1,3-Enynes Chiral Allenylboronates Up to 99% rsc.org

Chiral Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture of this compound into its individual enantiomers is a crucial process for studying their distinct properties. This is typically achieved through chiral resolution, with common methods including chromatographic techniques and diastereomeric salt formation.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. phenomenex.com The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. phenomenex.com

For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. researchgate.netnih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, possess chiral grooves and cavities that can selectively interact with one enantiomer more strongly than the other through a combination of hydrogen bonding, π-π interactions, and steric effects. nih.govsigmaaldrich.com The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic mode, with the choice of mobile phase significantly influencing the retention and resolution. researchgate.netnih.gov

The selection of the mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. chromatographyonline.com For reversed-phase separations, aqueous buffers mixed with acetonitrile (B52724) or methanol (B129727) are typically employed. researchgate.net The polar organic mode, using mobile phases like pure methanol or acetonitrile with small amounts of additives like acetic or formic acid, often provides good results for chiral acids. researchgate.netnih.gov

The efficiency of the separation is quantified by the separation factor (α) and the resolution (Rs). An α value greater than 1 indicates that the two enantiomers are retained differently, while the Rs value reflects the baseline separation between the two peaks. For preparative separations, a high Rs value is desirable to obtain enantiomers with high purity. researchgate.net

Below is an illustrative data table showing typical HPLC conditions and results for the separation of enantiomers of 2-phenylalkanoic acids, which are structurally related to this compound, on polysaccharide-based CSPs.

Table 1: Representative HPLC Conditions for Chiral Resolution of 2-Phenylalkanoic Acids

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Temperature (°C)AnalytesSeparation Factor (α)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)1.0252-Phenylpropionic acid1.524.80
Amylose tris(3,5-dimethylphenylcarbamate)Methanol/Acetic Acid (100:0.1)0.525Ibuprofen1.253.10
Cellulose tris(4-methylbenzoate)Acetonitrile/Water/Formic Acid (70:30:0.1)1.030Naproxen1.404.20
Amylose tris(3-chloro-5-methylphenylcarbamate)Methanol/Ethanol (80:20)0.940Ketoprofen1.332.50

This table is a compilation of representative data from various sources and is intended for illustrative purposes.

A classical yet effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. libretexts.orglibretexts.org

The process begins with the dissolution of the racemic this compound and an equimolar amount of a chiral resolving agent in a suitable solvent. Commonly used chiral bases for resolving carboxylic acids include naturally occurring alkaloids like quinidine, cinchonidine, and brucine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orgwikipedia.org

The choice of solvent is critical, as it influences the solubility of the diastereomeric salts. Through careful selection of the solvent system and temperature, one of the diastereomeric salts will become less soluble and crystallize out of the solution. acs.org The crystallized salt can then be separated by filtration. The other, more soluble diastereomer remains in the mother liquor.

After separation, the individual diastereomeric salts are treated with a strong acid (e.g., hydrochloric acid) to break the salt and regenerate the enantiomerically enriched carboxylic acid. The chiral resolving agent can often be recovered and reused. This process is repeated for the salt recovered from the mother liquor to obtain the other enantiomer. The optical purity of the resolved enantiomers can be enhanced through repeated crystallization steps. nih.gov

The selection of the appropriate chiral resolving agent and solvent system is often empirical and may require screening of several combinations to achieve efficient resolution. acs.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentTypeTypical Application
(R)-(+)-1-PhenylethylamineSynthetic AmineGeneral purpose for various carboxylic acids
(S)-(-)-1-PhenylethylamineSynthetic AmineGeneral purpose for various carboxylic acids
QuinidineAlkaloidEffective for a range of acidic compounds
CinchonidineAlkaloidOften used for aromatic and heterocyclic carboxylic acids
BrucineAlkaloidHistorically used, effective but toxic
(1R,2R)-1,2-DiaminocyclohexaneSynthetic DiamineCan form salts with dicarboxylic or some monocarboxylic acids

Determination of Absolute Configuration and Enantiomeric Purity

Once the enantiomers of this compound are separated, it is essential to determine their absolute configuration (i.e., the R or S designation at each chiral center) and their enantiomeric purity (often expressed as enantiomeric excess, ee).

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.govspringernature.com This technique provides a three-dimensional map of the electron density of the molecule in its crystalline state, allowing for the unambiguous assignment of the spatial arrangement of its atoms. thieme-connect.de For chiral molecules, the analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the determination of the absolute structure. researchgate.net A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration. researchgate.net

While powerful, X-ray crystallography requires the formation of a high-quality single crystal of the compound or a suitable derivative, which can be challenging. springernature.com

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can also be used to determine absolute configuration. By converting the enantiomers into diastereomers through reaction with a chiral auxiliary, the resulting diastereomers will exhibit distinct NMR spectra, which can sometimes be correlated to a specific absolute configuration based on established models. nih.gov

The enantiomeric purity of a sample is most commonly determined by chiral HPLC. uma.esheraldopenaccess.us By chromatographing the sample on a suitable chiral stationary phase, the two enantiomers will separate into distinct peaks. The enantiomeric excess can be calculated from the relative areas of the two peaks. This method is highly accurate and can detect even small amounts of the other enantiomer. heraldopenaccess.us Chiroptical detectors, such as Circular Dichroism (CD) detectors, can also be coupled with HPLC to aid in the identification and quantification of enantiomers, sometimes even without the need for pure enantiomeric standards. uma.esnih.gov

Table 3: Methods for Determining Absolute Configuration and Enantiomeric Purity

MethodInformation ProvidedKey Features
Single-Crystal X-ray CrystallographyAbsolute ConfigurationDefinitive method; requires a suitable single crystal. nih.govspringernature.com
Chiral HPLCEnantiomeric Purity (ee)High accuracy and sensitivity; widely applicable. uma.esheraldopenaccess.us
NMR with Chiral AuxiliariesAbsolute Configuration (relative)Forms diastereomers with distinct NMR spectra. nih.gov
Circular Dichroism (CD) SpectroscopyCan be used to infer absolute configurationCompares experimental spectrum to known standards or theoretical calculations. nih.gov

Conformational Analysis and Molecular Modeling of 2 Phenylcyclopentane 1 Carboxylic Acid Systems

Computational Methodologies for Conformational Studies

Computational chemistry provides powerful tools to investigate the structures and relative energies of different conformers, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov DFT methods calculate the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. The choice of the functional and the basis set is critical for obtaining reliable results.

The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for conformational analysis of organic molecules. When paired with a triple-zeta basis set like 6-311G(d,p), it provides a robust level of theory for optimizing molecular geometries and calculating relative energies of conformers. nih.gov The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds and non-covalent interactions.

For larger and more complex systems, or to explore the dynamic behavior of molecules over time, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed. MM methods use a classical force field to model the potential energy of a system as a function of its atomic coordinates. These force fields are parameterized based on experimental data and high-level quantum mechanical calculations.

Molecular dynamics simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the conformational space and the identification of the most populated (lowest energy) conformational states. MD simulations are particularly useful for understanding the flexibility of the cyclopentane (B165970) ring and the influence of solvent on conformational preferences.

Quantum chemical computations, particularly at the ab initio and DFT levels, are instrumental in precisely locating the energy minima on the potential energy surface that correspond to stable conformers. nih.gov These calculations begin with an initial guess for the molecular geometry and then iteratively adjust the atomic positions to find a structure where the net force on each atom is zero, signifying a stationary point.

To ensure that a located stationary point is a true energy minimum (a stable conformer) and not a transition state, a frequency calculation is typically performed. All real (positive) vibrational frequencies indicate a minimum energy structure, whereas the presence of one imaginary frequency points to a transition state connecting two conformers. By systematically exploring the potential energy surface, researchers can identify all low-energy conformers and determine their relative stabilities.

Intrinsic Conformational Preferences of 2-Phenylcyclopentane-1-carboxylic Acid Stereoisomers

The conformational behavior of this compound is dictated by the flexibility of the five-membered ring and the steric and electronic interactions between the phenyl and carboxylic acid substituents.

The relative orientation of the phenyl and carboxylic acid groups, whether they are on the same side (cis) or opposite sides (trans) of the cyclopentane ring, significantly influences the molecule's conformational space.

In the cis isomer, both bulky substituents are on the same face of the ring, leading to increased steric hindrance. This steric repulsion will likely force the molecule to adopt conformations that maximize the distance between these two groups. The flexibility of the ring may be somewhat restricted as it contorts to alleviate this strain.

Conversely, the trans isomer places the substituents on opposite faces of the ring, which generally results in lower steric strain compared to the cis isomer. This would suggest that the trans isomer is thermodynamically more stable. The conformational space of the trans isomer is expected to be broader, with a greater number of accessible low-energy conformations.

The table below summarizes the expected general characteristics of the cis and trans isomers based on steric considerations.

StereoisomerSubstituent OrientationExpected Relative Steric StrainExpected Relative Thermodynamic Stability
cisPhenyl and Carboxylic Acid on the same faceHigherLower
transPhenyl and Carboxylic Acid on opposite facesLowerHigher

This table presents expected trends based on general principles of conformational analysis.

Unlike the more rigid cyclohexane (B81311) ring, the cyclopentane ring is highly flexible and undergoes rapid interconversion between various puckered conformations to relieve torsional strain that would be present in a planar structure. The two most common conformations are the "envelope" and the "twist" (or "half-chair").

Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, and the fifth is out of the plane, resembling an open envelope.

Twist Conformation: Here, three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.

These two conformations are very close in energy, and the barrier to their interconversion is low. For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. In the case of this compound, the phenyl and carboxylic acid groups will influence which carbon atom is puckered out of the plane in the envelope conformation or how the ring twists to accommodate their bulk.

The following table outlines the key features of the two primary cyclopentane ring conformations.

ConformationDescriptionKey Geometric Feature
EnvelopeFour carbon atoms are in a plane, with the fifth atom puckered out of the plane.One atom is significantly out of the plane of the other four.
Twist (Half-Chair)Three atoms are coplanar, with the two adjacent atoms displaced on opposite sides of the plane.Possesses a C2 axis of symmetry.

This table describes the fundamental conformations of an unsubstituted cyclopentane ring.

Influence of Solvent Environment on Conformational Equilibria

The conformational landscape of a molecule, particularly one with flexible and polar groups like this compound, is profoundly influenced by its solvent environment. The equilibrium between different conformers can shift significantly based on the polarity of the solvent, as interactions between the solute and solvent molecules can stabilize or destabilize certain shapes. Computational chemistry provides powerful tools to model these effects and predict the most likely conformations in different media.

Self-Consistent Reaction Field (SCRF) methods are a class of computational models used to study solutes in a solvent environment. gaussian.comtrygvehelgaker.no Instead of explicitly modeling individual solvent molecules, which is computationally expensive, SCRF methods treat the solvent as a continuous, polarizable medium characterized by its dielectric constant (ε). trygvehelgaker.no The solute molecule is placed in a virtual cavity within this dielectric continuum, and the electronic structure of the solute is calculated while accounting for the electrical field exerted by the polarized solvent. gaussian.com

Table 1: Hypothetical Influence of Solvent on the Relative Stability of this compound Conformers This table illustrates the expected trend based on SCRF principles. Actual values would require specific quantum chemical calculations.

ConformerGas Phase (ε=1) Relative Energy (kcal/mol)Chloroform (ε=4.8) Relative Energy (kcal/mol)Water (ε=78.4) Relative Energy (kcal/mol)Expected Dipole Moment
trans (axial-phenyl, equatorial-COOH)0.000.000.00Lower
trans (equatorial-phenyl, axial-COOH)1.501.251.10Higher
cis (axial-phenyl, axial-COOH)2.101.801.65Higher
cis (equatorial-phenyl, equatorial-COOH)0.800.600.45Lower

Intramolecular Interactions and Hydrogen Bonding in Governing Conformation

Beyond the influence of the external solvent environment, the preferred three-dimensional structure of this compound is dictated by a delicate balance of internal, non-covalent forces. These intramolecular interactions include steric hindrance, van der Waals forces, and, most significantly, the potential for hydrogen bonding.

A key interaction that can govern the conformation is the formation of an intramolecular hydrogen bond. In the case of this compound, this could occur between the acidic proton of the carboxyl group (-COOH) and the electron-rich π-system of the phenyl ring. The formation of such an O-H···π bond would stabilize a folded conformation where the phenyl and carboxyl substituents are held in close proximity. However, the feasibility of this bond is highly dependent on the stereochemistry (cis vs. trans) and the specific puckering of the cyclopentane ring.

In environments that are not strong hydrogen-bond acceptors, such as in the gas phase or a nonpolar solvent, this type of intramolecular hydrogen bond can be a dominant stabilizing force. nih.gov Conversely, in polar, hydrogen-bond-accepting solvents like water or dimethyl sulfoxide (B87167) (DMSO), the intramolecular hydrogen bond is less likely to form. nih.gov This is because the energetic advantage of forming intermolecular hydrogen bonds with the numerous solvent molecules outweighs the stability gained from the single intramolecular interaction. Steric repulsion between hydrogens on the cyclopentane ring and the phenyl ring also plays a crucial role in disfavoring certain rotational orientations of the phenyl group.

Table 2: Summary of Key Intramolecular Interactions in this compound

Interaction TypeDescriptionConsequence for Conformation
Intramolecular Hydrogen Bond (O-H···π) Attraction between the acidic proton of the -COOH group and the π-electron cloud of the phenyl ring.Favors a "folded" structure, bringing the two substituent groups into proximity. Most likely to occur in nonpolar environments.
Steric Hindrance Repulsive force between the bulky phenyl group and the cyclopentane ring, particularly its C-H bonds.Disfavors conformations where the phenyl ring is eclipsed with adjacent ring protons, influencing the preferred dihedral angles.
Dipole-Dipole Interactions Electrostatic interaction between the permanent dipoles of the carboxyl group and the phenyl group.Influences the relative orientation of the two substituents to minimize electrostatic repulsion or maximize attraction.

Validation of Computational Models with Experimental Structural Data

Computational models, while powerful, generate theoretical predictions that must be validated against experimental data to ensure their accuracy and relevance. For this compound, the conformational energies, optimized geometries, and dihedral angles predicted by methods like Density Functional Theory (DFT) constitute a set of hypotheses about the molecule's true structure.

The primary methods for experimental validation are X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state. X-ray analysis of a suitable crystal provides precise atomic coordinates, bond lengths, and bond angles, offering a direct comparison for the computationally predicted lowest-energy solid-state conformation. mdpi.com Agreement between the calculated and experimental structures, particularly in key dihedral angles that define the ring pucker and substituent orientation, lends high confidence to the computational model.

In solution, NMR spectroscopy provides data such as nuclear Overhauser effects (NOEs), which give information about through-space distances between protons, and scalar coupling constants (J-couplings), which are related to dihedral angles via the Karplus equation. By comparing the experimentally measured parameters with those predicted from the computationally derived ensemble of low-energy conformers, the accuracy of the theoretical model in a solution environment can be assessed. Significant discrepancies would indicate that the computational model may not be adequately accounting for all relevant intramolecular interactions or solvent effects. nih.gov

Table 3: Hypothetical Comparison of Calculated vs. Experimental Data for the Lowest Energy trans-2-Phenylcyclopentane-1-carboxylic Acid Conformer This table illustrates the validation process. Experimental data for this specific compound is not available in the provided sources.

Structural ParameterComputational Prediction (DFT B3LYP/6-31G*)Experimental Data (e.g., X-ray Crystallography)Conclusion
Dihedral Angle (H-C1-C2-H) 155.2°154.8°Excellent agreement, validates ring pucker prediction.
Dihedral Angle (C5-C1-C2-C-phenyl) -85.1°-86.5°Good agreement, validates phenyl group orientation relative to the ring.
Bond Length (C1-COOH) 1.52 Å1.51 ÅExcellent agreement.
Bond Length (C2-Phenyl) 1.51 Å1.50 ÅExcellent agreement.

Reactivity Profiles and Derivatization of 2 Phenylcyclopentane 1 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxyl group (-COOH) is a versatile functional group that can be converted into several other functional derivatives. These transformations typically involve nucleophilic acyl substitution, where the hydroxyl (-OH) portion of the carboxyl group is replaced by another nucleophile.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

For 2-Phenylcyclopentane-1-carboxylic acid, reaction with an alcohol (R'OH) under acidic catalysis yields the corresponding ester, 2-phenylcyclopentane-1-carboxylate.

General Reaction Scheme: this compound + R'OH ⇌ (H⁺ catalyst) → 2-Phenylcyclopentyl-R'-carboxylate + H₂O

Table 1: Common Conditions for Esterification of Carboxylic Acids

MethodReagents & ConditionsDescription
Fischer EsterificationAlcohol (often as solvent), strong acid catalyst (e.g., H₂SO₄, TsOH), heat.Equilibrium-driven reaction. Best for simple primary and secondary alcohols. masterorganicchemistry.com
Alkylation with Alkyl HalidesCarboxylate salt (formed with a base like NaH or K₂CO₃), primary alkyl halide (e.g., CH₃I, C₂H₅Br).An SN2 reaction that avoids acidic conditions. Works best with unhindered primary halides.
Via Acid Chlorides1. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. 2. Alcohol and a base (e.g., pyridine).A two-step, non-reversible method that proceeds under milder conditions than Fischer esterification. libretexts.org

Amides are formed by reacting a carboxylic acid with ammonia (B1221849) or a primary or secondary amine. The direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. mdpi.com More commonly, the carboxylic acid is first activated to facilitate the reaction.

A prevalent method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), which convert the hydroxyl group into a better leaving group. nih.gov This allows the reaction with the amine to proceed at room temperature, yielding the corresponding amide. For instance, reacting this compound with an amine (R'R''NH) using a coupling agent would produce N-substituted-2-phenylcyclopentane-1-carboxamide.

General Reaction Scheme: this compound + R'R''NH + Coupling Agent → 2-Phenylcyclopentane-1-carboxamide derivative + Byproducts

The synthesis of specific derivatives, such as 2-Phenylcyclopentane-1-carboxamide, would involve the use of ammonia in one of these procedures.

Table 2: Reagents for Amide Formation from Carboxylic Acids

MethodReagents & ConditionsDescription
Thermal DehydrationAmine or ammonia, high heat (typically >100°C).Forms an ammonium carboxylate salt intermediate which is then dehydrated. mdpi.com
Via Acid Chlorides1. SOCl₂ or (COCl)₂. 2. Excess amine (acts as nucleophile and base).A highly reactive method. Two equivalents of the amine are required.
Coupling AgentsAmine, coupling agent (e.g., DCC, HATU, EDC), mild conditions.Efficient method for forming peptide bonds and other amides under gentle conditions. nih.gov

The carboxylic acid group is one of the more difficult functional groups to reduce. It is resistant to catalytic hydrogenation under conditions that would readily reduce alkenes or alkynes. byjus.com Therefore, powerful reducing agents, typically metal hydrides, are required.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. masterorganicchemistry.com The reduction of this compound with LiAlH₄ would yield (2-phenylcyclopentyl)methanol. An aldehyde is formed as an intermediate but cannot be isolated as it is rapidly reduced further. masterorganicchemistry.com

General Reaction Scheme:

  • This compound + LiAlH₄ (in ether)
  • H₃O⁺ (workup) → (2-phenylcyclopentyl)methanol
  • Other reducing agents like borane (B79455) (BH₃) can also be used and offer greater selectivity in the presence of other reducible functional groups.

    Table 3: Common Reducing Agents for Carboxylic Acids

    Reducing AgentProductSelectivity & Notes
    Lithium aluminum hydride (LiAlH₄)Primary AlcoholVery powerful and unselective; reduces most carbonyl-containing functional groups. masterorganicchemistry.com
    Borane (BH₃·THF)Primary AlcoholMore selective than LiAlH₄. Does not reduce esters, acid chlorides, or nitro groups.
    Catalytic Hydrogenation (e.g., H₂/RuO₂)Primary AlcoholRequires harsh conditions (high pressure and temperature) and is less common for laboratory-scale reductions. byjus.com

    Cyclopentane (B165970) Ring Functionalization

    The functionalization of the saturated cyclopentane ring in this compound presents a significant challenge due to the relative inertness of its C(sp³)–H bonds. However, recent breakthroughs in catalysis have enabled the direct and selective modification of the cyclopentane skeleton. These methods leverage the directing capacity of the native carboxylic acid group to achieve predictable control over which C–H bond reacts.

    A leading strategy for this transformation is the palladium-catalyzed transannular C–H arylation. nih.govnih.gov This approach creates a C–C bond at the position gamma (γ) to the carboxyl group, effectively overriding the statistical probability of reaction at other, more numerous C–H bonds. nih.govvilniustech.lt The process involves the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the carboxylic acid and activates a specific C–H bond on the opposite side of the ring. researchgate.net This method is highly valued as it provides a direct route to complex, functionalized carbocycles that were previously accessible only through lengthy, multi-step syntheses. nih.govsubstack.com

    The site-selective derivatization of the cyclopentane ring has been effectively demonstrated through palladium-catalyzed γ-C(sp³)–H arylation. In this reaction, the carboxylic acid group acts as a native directing group, guiding the catalyst to functionalize the methylene (B1212753) C–H bonds at the C4 position of the cyclopentane ring. nih.govvilniustech.lt

    Research has shown that this transformation is highly effective for a range of α-substituted cyclopentane carboxylic acids, including those with α-aryl groups, which are direct analogs of this compound. nih.gov The reaction exhibits remarkable regioselectivity, with functionalization occurring exclusively at the γ-position, even in the presence of multiple other C–H bonds, such as those at the β-position or on the α-phenyl ring. nih.gov

    The reaction is typically carried out using a palladium(II) catalyst in conjunction with specialized ligands, such as quinuclidine-pyridones (e.g., QuinNuPyridone L1 or L2), and an oxidant like silver carbonate (Ag₂CO₃). nih.govresearchgate.net A variety of aryl iodides can be used as coupling partners, allowing for the introduction of diverse functionalities onto the cyclopentane skeleton. This includes aryl iodides with both electron-donating and electron-withdrawing substituents, as well as various heteroaryl iodides. nih.gov

    The table below summarizes the site-selective γ-arylation of α-aryl cyclopentane carboxylic acids, demonstrating the scope of the aryl iodide coupling partner.

    α-Aryl Cyclopentane Carboxylic Acid SubstrateAryl Iodide Coupling PartnerProduct (γ-Arylated)Yield (%)
    1-(p-tolyl)cyclopentane-1-carboxylic acid1-iodo-4-nitrobenzene1-(p-tolyl)-3-(4-nitrophenyl)cyclopentane-1-carboxylic acid86
    1-(p-tolyl)cyclopentane-1-carboxylic acid1-iodo-4-(trifluoromethyl)benzene1-(p-tolyl)-3-(4-(trifluoromethyl)phenyl)cyclopentane-1-carboxylic acid81
    1-(p-tolyl)cyclopentane-1-carboxylic acidMethyl 4-iodobenzoate1-(p-tolyl)-3-(4-(methoxycarbonyl)phenyl)cyclopentane-1-carboxylic acid88
    1-(p-tolyl)cyclopentane-1-carboxylic acid4-iodo-N,N-dimethylaniline1-(p-tolyl)-3-(4-(dimethylamino)phenyl)cyclopentane-1-carboxylic acid65
    1-(p-tolyl)cyclopentane-1-carboxylic acid1-fluoro-4-iodobenzene1-(p-tolyl)-3-(4-fluorophenyl)cyclopentane-1-carboxylic acid75
    1-phenylcyclopentane-1-carboxylic acid1-iodo-3-methoxybenzene1-phenyl-3-(3-methoxyphenyl)cyclopentane-1-carboxylic acid71
    1-phenylcyclopentane-1-carboxylic acid2-iodonaphthalene1-phenyl-3-(naphthalen-2-yl)cyclopentane-1-carboxylic acid72

    Data sourced from studies on transannular C–H arylation of α-aryl cyclopentane carboxylic acids, which serve as direct models for the reactivity of this compound. nih.gov

    Regioselectivity and Stereoselectivity in Diversification Reactions

    The diversification of this compound through C–H functionalization is critically dependent on achieving high levels of selectivity.

    Regioselectivity: As highlighted, the palladium-catalyzed arylation demonstrates exceptional γ-regioselectivity. nih.gov This selectivity is attributed to the geometric constraints of the transannular C–H activation mechanism. The carboxylic acid directing group forms a stable five-membered palladacycle, which positions the catalyst in such a way that it can only reach and activate the C–H bonds at the γ-position (C4) of the cyclopentane ring. nih.govnih.gov Competing reactions at the β-methylene C–H bonds (C3 and C5) or at the C(sp²)–H bonds of the phenyl ring are not observed, underscoring the precise control exerted by this catalytic system. nih.gov This inherent preference makes the reaction a powerful tool for predictable molecular editing. nih.gov

    Stereoselectivity: The transannular C–H arylation process also provides a high degree of diastereocontrol. nih.gov When a new substituent is introduced at the C4 position, a new stereocenter is potentially formed relative to the existing stereocenter at C2. The reaction typically yields a single diastereomer, where the incoming aryl group is introduced trans to the carboxylic acid directing group. This stereochemical outcome is dictated by the transition state geometry of the C–H activation and reductive elimination steps, which favors a conformation that minimizes steric hindrance. This diastereocontrol is a significant advantage, as it allows for the construction of complex, three-dimensional structures with defined stereochemistry, a critical aspect in the synthesis of biologically active molecules. nih.gov

    Advanced Spectroscopic Characterization and Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2-phenylcyclopentane-1-carboxylic acid in solution. By analyzing various NMR parameters, it is possible to establish the connectivity of atoms, the relative stereochemistry of the substituents, and the preferred conformation of the cyclopentane (B165970) ring.

    Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

    The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing initial clues about the molecular structure. The electronegativity of the oxygen atoms in the carboxyl group and the anisotropic effect of the phenyl ring cause significant deshielding of nearby nuclei.

    In ¹H NMR, the carboxylic acid proton (–COOH) is typically the most deshielded, appearing as a broad singlet far downfield, often in the 10-12 ppm range. libretexts.org Protons on the carbon adjacent to the carboxylic acid (the α-proton) are expected to resonate around 2.5-3.0 ppm. libretexts.org The protons of the phenyl group usually appear in the 7.2-7.5 ppm region. The remaining cyclopentyl protons will produce complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm.

    In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic signal in the 170-180 ppm range. libretexts.orgprinceton.edu The carbons of the phenyl ring resonate between 125-145 ppm, while the aliphatic carbons of the cyclopentane ring are found in the 20-50 ppm range. pdx.eduoregonstate.edu The precise chemical shifts of the cyclopentyl protons and carbons can vary significantly between the cis and trans diastereomers due to different steric and electronic environments.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Carboxylic Acid (COOH)10.0 - 12.0170 - 180
    Phenyl (Ar-H)7.2 - 7.5125 - 145
    Methine (C1-H)2.8 - 3.245 - 55
    Methine (C2-H)2.9 - 3.345 - 55
    Methylene (B1212753) (C3, C4, C5-H)1.5 - 2.520 - 40

    Interpretation of Coupling Constants for Diastereomeric Differentiation

    Scalar coupling (J-coupling) between adjacent protons provides crucial information about the dihedral angles between them, which is key to differentiating diastereomers. The magnitude of the vicinal coupling constant (³J) is described by the Karplus relationship, which correlates ³J to the dihedral angle between the coupled protons.

    In the case of this compound, the coupling constant between the proton at C1 (H1) and the proton at C2 (H2) is particularly informative.

    In the trans isomer , the H1 and H2 protons are on opposite sides of the ring. Depending on the ring's conformation, the dihedral angle is typically close to 120-180°, leading to a larger coupling constant (typically ³J = 8–12 Hz).

    In the cis isomer , the H1 and H2 protons are on the same side of the ring. This results in a smaller dihedral angle (typically 0-60°), and consequently, a smaller coupling constant (typically ³J = 3–7 Hz).

    By carefully analyzing the multiplicity and measuring the coupling constants of the H1 and H2 signals, the relative cis/trans stereochemistry can be unambiguously assigned. researchgate.net

    Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

    Two-dimensional (2D) NMR experiments are essential for confirming the complete structural assignment and stereochemistry. harvard.edu

    COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It would show correlations between H1 and its neighbors on the cyclopentane ring (H2 and H5 protons), and similarly trace the connectivity from H2 to H1 and H3, confirming the sequence of protons around the ring.

    HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals for each protonated carbon in the molecule.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. princeton.edu It is invaluable for connecting the substituents to the ring. For example, it would show a correlation from the H2 proton to the ipso-carbon of the phenyl ring and from the H1 proton to the carbonyl carbon of the carboxylic acid.

    NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. This is the definitive method for determining relative stereochemistry in solution.

    For the cis isomer , a strong NOE signal would be observed between the H1 and H2 protons, as they are on the same face of the cyclopentane ring.

    For the trans isomer , no NOE would be expected between H1 and H2. Instead, an NOE might be observed between H1 and a proton on the phenyl ring, or between H2 and the carboxylic acid proton, depending on the preferred conformation.

    Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

    Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. It is particularly useful for identifying key functional groups. rsc.orgresearchgate.net

    For this compound, the most prominent features are associated with the carboxylic acid and the phenyl group. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the condensed phase. spectroscopyonline.com

    Key expected vibrational bands include:

    O–H Stretch: A very broad and strong absorption band in IR spectra, typically spanning from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orglibretexts.orgorgchemboulder.com

    C–H Stretches: Sharp peaks for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentane ring appear just below 3000 cm⁻¹. orgchemboulder.com

    C=O Stretch: A very intense, sharp absorption in the region of 1700–1730 cm⁻¹ is a definitive marker for the carbonyl group of the carboxylic acid. libretexts.orgspectroscopyonline.comnih.gov

    C=C Stretches: Medium to weak absorptions in the 1450–1600 cm⁻¹ region arise from the vibrations of the phenyl ring.

    C–O Stretch and O–H Bend: A medium intensity C–O stretching band is expected between 1210 and 1320 cm⁻¹. spectroscopyonline.comorgchemboulder.com A broad O–H out-of-plane bending vibration (wag) can also be observed around 900-960 cm⁻¹. spectroscopyonline.com

    Table 2: Characteristic Vibrational Frequencies for this compound

    Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
    O–H Stretch (H-bonded)2500 - 3300Strong, Very Broad
    Aromatic C–H Stretch3010 - 3100Medium, Sharp
    Aliphatic C–H Stretch2850 - 2960Medium, Sharp
    C=O Stretch1700 - 1730Strong, Sharp
    C=C Aromatic Stretch1450 - 1600Medium to Weak
    C–O Stretch1210 - 1320Medium
    O–H Bend (out-of-plane)900 - 960Medium, Broad

    High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

    High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula for this compound is C₁₂H₁₄O₂.

    Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would yield an m/z value for the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) that matches the theoretical value to within a few parts per million (ppm). This provides unambiguous confirmation of the compound's molecular formula, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₁₂H₁₄O₂ is 190.0994 Da. nih.gov

    X-ray Crystallography for Solid-State Structural Determination and Absolute Stereochemistry

    X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the exact positions of atoms, bond lengths, bond angles, and torsional angles. ubc.ca

    This technique would definitively establish the relative stereochemistry (cis or trans) of the phenyl and carboxyl substituents on the cyclopentane ring. Furthermore, it would reveal the preferred conformation of the five-membered ring (e.g., envelope or twist) in the crystal lattice.

    For a chiral compound that has been separated into its individual enantiomers, X-ray crystallography can be used to determine the absolute stereochemistry (i.e., assigning the R and S configuration at each stereocenter). nih.goved.ac.uk This is typically achieved by analyzing the anomalous dispersion of the X-rays, a phenomenon that allows differentiation between a molecule and its non-superimposable mirror image. ed.ac.uk The determination is most reliable when a heavy atom is present, but modern techniques also allow for the assignment of light-atom molecules. caltech.edu Alternatively, forming a salt of the carboxylic acid with a chiral amine or alcohol of known absolute configuration allows for the straightforward determination of the acid's absolute stereochemistry in the resulting crystal structure.

    Correlation of Spectroscopic Data with Quantum Chemical Computations

    The integration of quantum chemical computations with experimental spectroscopic data provides a powerful tool for the definitive structural elucidation and electronic characterization of molecules. For complex organic molecules like phenylcyclopentane carboxylic acids, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in assigning and interpreting experimental spectra. This correlative approach not only confirms the molecular structure but also provides deep insights into vibrational modes, chemical environments of atoms, and electronic transitions.

    Research on the isomer 1-phenylcyclopentane carboxylic acid (1PCPCA) has successfully employed this strategy, showcasing a strong congruence between theoretical predictions and experimental findings. nih.gov Such studies typically involve optimizing the molecular geometry using a specific DFT method and basis set, followed by calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govmdpi.comnih.gov

    Detailed Research Findings

    A comprehensive study on 1-phenylcyclopentane carboxylic acid utilized the B3LYP method with a 6-311++G(d,p) basis set for its quantum chemical calculations. nih.gov The optimized molecular structure obtained from these calculations serves as the foundation for predicting spectroscopic parameters.

    Vibrational Spectroscopy (FT-IR and Raman): The theoretical vibrational wavenumbers were calculated and compared with experimental FT-IR and Raman spectra. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to a better alignment with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. nih.gov For carboxylic acids, key vibrational modes include the O-H stretching of the carboxyl group, which is often broad in experimental spectra due to hydrogen bonding, and the sharp, intense C=O stretching vibration. msu.edulibretexts.org The strong correlation between the scaled theoretical wavenumbers and the experimental spectral bands validates the calculated geometry and provides a reliable assignment of the entire vibrational spectrum. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard and effective approach for calculating NMR chemical shifts (¹H and ¹³C) within the DFT framework. mdpi.comnist.gov The calculated chemical shifts for 1PCPCA were compared directly with the experimental values. nih.gov This comparison is crucial for assigning each resonance signal to a specific hydrogen or carbon atom in the molecule. The degree of correlation between the experimental and theoretical shifts serves as a stringent test of the accuracy of the computed molecular structure in the solution phase. mdpi.com For carboxylic acids, the acidic proton typically appears at a highly deshielded chemical shift (10-12 ppm) in ¹H NMR spectra, a feature that is also predictable by GIAO calculations. libretexts.org

    Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption properties, including maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. nih.gov These theoretical values are then compared with the experimental UV-Vis spectrum. The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the transitions (e.g., π → π*). mdpi.com The agreement between the calculated and experimental λmax confirms the accuracy of the electronic structure model. nih.gov

    The consistent and strong agreement across these different spectroscopic techniques (vibrational, magnetic resonance, and electronic) and theoretical calculations provides a robust and comprehensive structural confirmation of the molecule. nih.gov

    Interactive Data Tables

    The following tables summarize the correlation between experimental data and theoretical calculations for 1-phenylcyclopentane carboxylic acid, illustrating the typical results of such a comparative study.

    Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Phenylcyclopentane Carboxylic Acid

    Vibrational Mode Functional Group Experimental FT-IR (cm⁻¹) Calculated DFT/B3LYP (cm⁻¹) Assignment (based on PED)
    ν(O-H) Carboxylic Acid ~3000 (broad) 3085 O-H stretch
    ν(C-H) Aromatic 3060 3065 C-H stretch
    ν(C-H) Aliphatic 2965, 2870 2970, 2875 CH₂ asymmetric/symmetric stretch
    ν(C=O) Carboxylic Acid 1695 1710 C=O stretch
    ν(C=C) Aromatic 1605, 1495 1600, 1490 C=C ring stretch
    δ(C-H) Aliphatic 1450 1455 CH₂ scissoring
    ν(C-O) Carboxylic Acid 1290 1295 C-O stretch

    Note: Calculated values are often scaled to improve agreement with experimental data. The values presented here are illustrative of the strong correlation typically observed. nih.govmsu.edu

    Table 2: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-Phenylcyclopentane Carboxylic Acid

    Atom Position Experimental ¹³C (ppm) Calculated GIAO (ppm) Experimental ¹H (ppm) Calculated GIAO (ppm)
    C=O 182.5 183.0 - -
    C-COOH 55.0 55.5 - -
    C (Aromatic, ipso) 142.0 142.5 - -
    C (Aromatic, o/m/p) 126.0 - 128.5 126.5 - 129.0 7.2 - 7.4 7.2 - 7.5
    CH₂ (Cyclopentyl) 25.0 - 38.0 25.5 - 38.5 1.8 - 2.5 1.8 - 2.6

    Note: The table provides typical ranges for aromatic and aliphatic signals. The strong linear correlation between experimental and calculated shifts validates the molecular structure. nih.govlibretexts.org

    Biological and Medicinal Chemistry Applications Mechanism Oriented

    2-Phenylcyclopentane-1-carboxylic Acid as a Core Scaffold in Drug Discovery

    The this compound framework is a privileged scaffold in drug discovery, primarily because it offers a conformationally restricted structure. This rigidity is a desirable trait for medicinal chemists aiming to design molecules that can bind to specific biological targets with high affinity and selectivity. By limiting the number of possible conformations a molecule can adopt, the entropic penalty upon binding to a receptor is reduced, which can lead to enhanced potency.

    Recent drug discovery efforts have highlighted the utility of the cyclopentane (B165970) carboxylic acid moiety. For instance, it has been successfully employed as a replacement for a proline "warhead" in the development of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics. This substitution significantly increased the potency of the compounds. nih.gov The phenylcyclopentane core allows for diverse substitutions on both the phenyl ring and the cyclopentane ring, enabling the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, to optimize it for specific targets, including those in the central nervous system.

    Constrained Amino Acid Analogues: 1-Amino-2-phenylcyclopentane-1-carboxylic Acid (c5Phe)

    A particularly important derivative of the core scaffold is 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of the natural amino acid phenylalanine, commonly abbreviated as c5Phe. In c5Phe, the alpha and beta carbons of phenylalanine are incorporated into the cyclopentane ring, severely restricting the rotational freedom around the Cα-Cβ bond.

    The design of c5Phe stems from the strategy of creating amino acid mimetics with predictable and stable three-dimensional structures. Phenylalanine is a common residue in many biologically active peptides, and its conformation is often critical for receptor recognition and binding. By constraining the side chain, c5Phe serves as a powerful tool to probe and stabilize bioactive conformations of peptides. The synthesis of c5Phe stereoisomers allows for a systematic investigation into how the relative orientation of the amino and phenyl groups (cis or trans) influences peptide structure and function. Synthetic routes often involve multi-step processes starting from cyclopentane precursors, leading to the various stereoisomers of the final amino acid.

    The incorporation of conformationally restricted amino acids like c5Phe is a cornerstone of foldamer chemistry. Foldamers are non-natural oligomers designed to mimic the structure-forming capabilities of peptides, proteins, and nucleic acids. nih.gov When c5Phe is introduced into a peptide sequence, its rigid structure acts as a "turn-inducer" or "helix-nucleator," forcing the peptide backbone to adopt a specific, well-defined secondary structure.

    c5Phe Stereoisomer Relative Orientation Key Conformational Influence
    cis-c5PheAmino and Phenyl groups on the same side of the ringInduces specific turn structures in peptide backbones.
    trans-c5PheAmino and Phenyl groups on opposite sides of the ringPromotes the formation of stable helical structures, such as the 12-helix in β-peptides. nih.gov

    The constrained nature of c5Phe and related analogues makes them ideal for creating ligands with high selectivity for specific receptors. By locking the orientation of the phenyl side chain, it is possible to design peptides that fit precisely into the binding pocket of a target protein while avoiding interactions with other receptors. For instance, the binding of peptide ligands to receptors like the neuropeptide Y5 receptor is highly dependent on the three-dimensional arrangement of the peptide's amino acid residues. nih.govresearchgate.net

    While direct binding data for c5Phe-containing peptides is specific to the target being studied, the principle has been demonstrated with closely related structures. The defined structure of peptides containing these constrained residues can lead to highly specific interactions, as the ligand does not need to undergo significant conformational changes to bind. nih.gov This pre-organization can result in higher binding affinity and selectivity. For example, peptides identified through screening methods can be optimized by incorporating constrained residues to enhance their binding to targets like TGF-β receptors. researchgate.net

    Mechanism of Action Studies for Bioactive Derivatives (e.g., Glutamate (B1630785) Receptor Antagonism)

    Derivatives of cyclic amino acids based on the cyclopentane and cyclobutane (B1203170) frameworks have been investigated as antagonists of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. mdpi.com NMDA receptors are ion channels in the central nervous system that are crucial for synaptic plasticity but are also implicated in neurotoxicity when overactivated. mdpi.comnih.gov

    Antagonists of the NMDA receptor typically possess a specific pharmacophore, which includes positively and negatively charged centers at a defined distance. nih.gov The rigid cyclopentane scaffold of c5Phe and its derivatives can be used to hold the necessary functional groups (amine and carboxylic acid) in a precise orientation that allows for potent and selective antagonism at the NMDA receptor's glutamate or glycine (B1666218) binding sites. The mechanism of action involves the molecule binding to the receptor without activating it, thereby blocking the flow of ions and preventing the downstream signaling cascade that can lead to excitotoxicity. While many studies have focused on antagonists, understanding the mechanism of action is critical for developing therapeutic agents for conditions like epilepsy and stroke. mdpi.comnih.gov

    Utility as Precursors for Pharmaceutical Intermediates and Investigational Drug Candidates

    The this compound scaffold is not only a component of final drug products but also a valuable precursor for the synthesis of more complex pharmaceutical intermediates. Its chemical stability and the ability to undergo various chemical transformations make it a versatile starting material.

    For example, derivatives of cyclopentane carboxylic acid have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, making them promising candidates for the treatment of pain. nih.gov The synthesis of these complex molecules often begins with a simpler cyclopentane-based structure. The carboxylic acid functional group is particularly useful as it can be readily converted into a wide range of other functional groups, including amides and esters, allowing for the construction of large and diverse chemical libraries for drug screening. The general utility of carboxylic acids in medicinal chemistry is well-established, though careful consideration of their metabolic fate is always necessary. drughunter.com

    Derivative Class Biological Target/Application Significance Reference
    Cyclopentane Carboxylic AcidsNaV1.7 Sodium ChannelDevelopment of potent and selective pain therapeutics. nih.gov
    c5Phe-containing PeptidesFoldamers / BiomimeticsCreation of peptides with stable, predictable secondary structures for various therapeutic applications. nih.gov
    Cyclic Amino Acid DerivativesNMDA ReceptorInvestigational antagonists for neurological disorders. mdpi.comnih.gov

    Role in Advanced Organic Synthesis and Catalysis

    2-Phenylcyclopentane-1-carboxylic Acid as a Building Block for Complex Molecules

    The inherent structural rigidity and chirality of the this compound framework make it a valuable chiral building block in the synthesis of complex and biologically active molecules. rsc.org The cyclopentane (B165970) ring, a common motif in natural products, can be strategically functionalized, and the phenyl and carboxylic acid groups provide handles for a variety of chemical transformations.

    The synthesis of amino esters derived from 1-arylcyclopentane-1-carboxylic acids has been explored for their potential biological activities. researchgate.net While this research focuses on the 1-aryl isomer, the underlying principles highlight the utility of the phenylcyclopentane carboxylic acid core in constructing novel molecular entities with potential therapeutic applications. For instance, the alkaline hydrolysis of the corresponding nitriles provides the carboxylic acid, which can then be converted to the acid chloride and reacted with various amino alcohols to generate a library of amino esters. researchgate.net This modular approach allows for the systematic exploration of structure-activity relationships.

    Furthermore, the development of synthetic routes to cyclopentane derivatives, including those with carboxylic acid functionalities, is an active area of research. google.com These methods often aim to create densely functionalized cyclopentane rings that can serve as key intermediates in the total synthesis of natural products and other complex targets. nih.gov

    Applications in the Synthesis of Heterocyclic Systems (e.g., Isoxazole (B147169) and Isoxazoline (B3343090) Derivatives)

    Carboxylic acids and their derivatives are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds. While direct examples employing this compound are not extensively documented in readily available literature, the use of its close analogue, 1-phenyl-1-cyclopentanecarboxylic acid, in the solid-phase synthesis of isoxazole derivatives has been reported. This suggests the potential of phenylcyclopentane carboxylic acids as precursors for such heterocyclic systems.

    The general strategies for isoxazole synthesis often involve the reaction of a carboxylic acid derivative with a suitable nitrogen-containing component. For example, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a common method for constructing isoxazoline and isoxazole rings, respectively. amazonaws.com In this context, a derivative of this compound could be envisioned to participate in such cycloaddition reactions, leading to novel heterocyclic structures. The synthesis of isoxazolines through the reductive ring opening of isoxazoline-fused β-aminocyclopentanecarboxylates further demonstrates the utility of cyclopentane scaffolds in accessing functionalized heterocyclic systems. researchgate.net

    Contributions to Asymmetric Induction and Catalytic Transformations

    The chiral nature of this compound presents opportunities for its application in asymmetric synthesis, potentially as a chiral auxiliary or as a precursor to chiral ligands for catalytic transformations. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov Although specific examples of this compound being used as a chiral auxiliary are not prominent in the literature, its structural features are aligned with those of known successful chiral auxiliaries.

    The general principle involves the covalent attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective reaction. The stereocenter(s) on the auxiliary guide the approach of reagents, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product. The development of new chiral auxiliaries is an ongoing effort in organic synthesis to achieve high levels of stereocontrol in a variety of chemical transformations.

    Supramolecular Chemistry and Cocrystallization of this compound Derivatives (e.g., Hydrogen Bond Networks)

    The carboxylic acid functional group is a powerful and predictable hydrogen-bond donor, making it a key component in the field of crystal engineering and supramolecular chemistry. nih.gov The formation of cocrystals, which are multicomponent crystalline solids held together by non-covalent interactions, is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic molecules. farmaciajournal.com

    Carboxylic acids readily form robust hydrogen-bonded networks, often through the formation of homodimers or heterodimers with other complementary functional groups, such as pyridines. nih.govnih.gov The supramolecular self-assembly of cyclopentane derivatives containing carboxylic acid and hydroxyl groups has been shown to form distinct parallel and antiparallel hydrogen-bonded chains in the solid state. nih.gov These studies on related systems provide a strong basis for predicting the behavior of this compound in cocrystal formation.

    The investigation of cocrystals of this compound with various coformers would likely reveal the formation of intricate hydrogen-bonded architectures. X-ray crystallography is a crucial technique for elucidating the precise three-dimensional arrangement of molecules within the crystal lattice, providing detailed information about the hydrogen bonding patterns and other intermolecular interactions that govern the supramolecular assembly. nih.govresearchgate.netmdpi.com

    Below is a table summarizing the key interactions and potential outcomes in the supramolecular chemistry of carboxylic acids.

    Interaction Type Description Significance in Cocrystal Formation
    Carboxylic Acid HomodimerTwo carboxylic acid molecules forming a cyclic dimer through two O-H···O hydrogen bonds.A very common and stable synthon in the solid state of carboxylic acids.
    Carboxylic Acid-Pyridine HeterosynthonA carboxylic acid molecule hydrogen bonding to the nitrogen atom of a pyridine (B92270) ring.A highly reliable and predictable interaction used in the design of cocrystals. nih.gov
    Hydrogen Bonding to other Functional GroupsCarboxylic acids can also form hydrogen bonds with amides, alcohols, and other suitable functional groups.Allows for the formation of a diverse range of supramolecular architectures. nih.gov
    van der Waals InteractionsWeak, non-specific interactions that contribute to the overall packing and stability of the crystal structure.Play a significant role in the final crystal packing arrangement.

    Conclusion and Future Research Directions

    Synthesis and Stereochemical Control of 2-Phenylcyclopentane-1-carboxylic Acid: Achievements and Challenges

    The construction of the cyclopentane (B165970) ring, particularly with multiple and well-defined stereocenters, remains a significant challenge in organic synthesis. nih.gov The this compound structure features two adjacent stereocenters, C1 and C2, allowing for both cis and trans diastereomers, each as a pair of enantiomers. The precise control over this stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities.

    Achievements: Methodologies developed for other substituted cyclopentanes offer robust starting points. Convergent strategies, such as the rhodium-catalyzed domino sequence, have proven highly effective in generating cyclopentanes with up to four stereocenters with excellent diastereoselectivity and enantiomeric excess (often >97:3 dr and 99% ee). nih.gov Another successful approach for creating 1,2-disubstituted cyclopentanes involves a Suzuki-Miyaura cross-coupling to construct the carbon skeleton, followed by an iridium-catalyzed asymmetric hydrogenation to set the stereocenters. nih.gov These methods represent significant achievements in controlling the complex stereochemistry of five-membered rings.

    Challenges and Future Directions: A primary challenge is the adaptation of these methods specifically for this compound and the scalable production of all four of its stereoisomers. The asymmetric hydrogenation of cyclopentene (B43876) precursors has been noted to be more difficult, sometimes proceeding with lower enantioselectivities compared to analogous cyclohexene (B86901) systems. nih.gov Future research must focus on optimizing catalysts and reaction conditions to achieve high stereoselectivity for this specific substrate. A key goal will be the development of divergent synthetic routes that allow access to any desired stereoisomer from a common intermediate. Furthermore, exploring novel ring-contraction or expansion strategies could provide alternative and efficient pathways to the core structure. oregonstate.edu

    Table 1: Comparison of Selected Stereoselective Synthetic Methods for Substituted Cyclopentanes
    MethodKey Transformation(s)Typical SubstratesStereochemical OutcomeReference(s)
    Domino Sequence Rhodium Carbene-Initiated Oxonium Ylide Formation, stackexchange.commasterorganicchemistry.com-Sigmatropic Rearrangement, Oxy-Cope Rearrangement, Ene ReactionVinyldiazoacetates and (E)-1,3-disubstituted 2-butenolsExcellent (e.g., >30:1 dr, 99% ee) for up to four stereocenters nih.gov
    Cross-Coupling & Hydrogenation Suzuki-Miyaura Cross-Coupling and Iridium-Catalyzed Asymmetric Hydrogenation2-Bromocyclopentenecarboxylates and ArylboronatesGood to Excellent (up to 88% ee for cyclopentanes) for cis-1,2-disubstitution nih.gov
    Sulfa-Michael Addition Organocatalytic Conjugate AdditionCyclobutenes and ThiolsExcellent (up to >95:5 dr, 99.7:0.3 er) for 1,2-disubstitution rsc.orgresearchgate.net

    Advances in Conformational Understanding and Computational Prediction

    The cyclopentane ring is inherently flexible, existing in a dynamic equilibrium between two primary non-planar conformations: the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). stackexchange.comscribd.com The energy barrier between these forms is very low (less than 0.5 kcal/mol), resulting in a phenomenon known as pseudorotation, where the "puckering" of the ring moves around the five carbon atoms. stackexchange.comworldscientific.com This conformational flexibility is a critical factor influencing how the molecule interacts with biological targets.

    Achievements: The fundamental principles of cyclopentane conformation are well-established through spectroscopic and early computational work. worldscientific.com For substituted cyclopentanes, the substituents create energy barriers that can favor specific envelope or half-chair conformers, restricting pseudorotation and leading to a more defined three-dimensional shape.

    Challenges and Future Directions: The next frontier is the precise computational prediction of the conformational landscape of specific derivatives like this compound. Future work should employ high-level computational methods, such as Density Functional Theory (DFT), to model the potential energy surface of all four stereoisomers. researchgate.netyoutube.com Such studies can predict the lowest energy conformers, the rotational barriers of the phenyl and carboxylic acid groups, and the equilibrium populations of different shapes in solution. stackexchange.comworldscientific.com This theoretical understanding is crucial for rationalizing structure-activity relationships (SAR) and for designing new analogs with optimized shapes for specific biological targets. Calculating properties like pKa values via DFT can further refine understanding of the molecule's behavior in physiological environments. researchgate.netyoutube.com

    Prospects for Novel Biological Activities and Mechanistic Insights

    While this compound itself is not a widely marketed therapeutic, its structural motifs are present in numerous biologically active compounds, suggesting significant untapped potential.

    Achievements: Research into analogs has revealed promising activities. Phenylcycloalkane carboxylic acid derivatives have shown potential as hypoglycemic agents. nih.gov More specifically, cyclopentane derivatives have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers. nih.gov In this context, the carboxylic acid moiety is crucial for binding. Separately, derivatives of the structurally related 1-phenylcyclopentane-1-carboxylic acid are known to be potent ligands for the sigma-1 (σ1) receptor, a target for treating neuropathic pain and neurodegenerative diseases. nih.gov

    Prospects and Future Directions: The clear future prospect is the systematic evaluation of the four stereoisomers of this compound against these and other targets. A key hypothesis to be tested is whether specific isomers show enhanced potency or selectivity for AKR1C3 or the σ1 receptor. For σ1, where agonist versus antagonist activity depends on subtle structural rearrangements upon binding, different stereoisomers could trigger distinct functional outcomes. nih.govnih.gov Future research should explore the structure-activity relationships by synthesizing libraries of derivatives with substitutions on the phenyl ring and modifications to the carboxylic acid group. This could lead to the discovery of novel and highly selective inhibitors or modulators for validated therapeutic targets.

    Table 2: Potential Biological Targets for this compound Derivatives
    Target FamilySpecific Target ExamplePotential Therapeutic AreaRole of Cyclopentane ScaffoldReference(s)
    Aldo-Keto Reductases AKR1C3Hormone-Dependent Cancers (e.g., Prostate)Provides a core scaffold for presenting a crucial carboxylic acid pharmacophore to the active site. nih.govnih.govresearchgate.net
    Sigma Receptors Sigma-1 (σ1)Neurodegeneration, Neuropathic Pain, Psychiatric DisordersForms the central structure for ligands that fit into a well-defined, largely hydrophobic binding pocket. nih.govnih.govmdpi.com
    Metabolic Enzymes Carnitine Palmitoyltransferase I (CPT-I)Diabetes, HyperglycemiaThe oxirane derivative of a phenylalkanoic acid acts as an inhibitor. nih.gov

    Integration of Multidisciplinary Approaches in this compound Research

    Advancing the understanding and application of this compound will require a deeply integrated, multidisciplinary approach. The challenges and opportunities outlined in the preceding sections cannot be addressed in isolation.

    Achievements: The modern drug discovery process already provides a template for this integration. For example, the development of AKR1C3 inhibitors has successfully combined in-silico design, chemical synthesis of compound libraries, biological evaluation through in vitro enzyme assays and cell-based models, and structural biology (co-crystallization) to understand binding modes.

    Future Directions: A truly forward-looking research program would involve a continuous feedback loop between several key disciplines.

    Computational Chemistry: To predict stable conformers, binding affinities, and pharmacokinetic properties before synthesis begins. nih.govmdpi.com

    Stereoselective Synthesis: To create the specific, computationally-prioritized stereoisomers and analogs for biological testing. nih.govnih.gov

    Biological and Pharmacological Screening: To evaluate the synthesized compounds against a panel of relevant targets (e.g., AKR1C3, σ1) and in cellular models to determine their functional effects (inhibition, agonism, antagonism). nih.govmdpi.com

    Structural Biology: To use techniques like X-ray crystallography to determine the precise binding mode of the most promising compounds, providing critical insights for the next round of computational design. nih.gov

    By integrating these approaches, researchers can move beyond serendipitous discovery toward the rational design of novel cyclopentane-based molecules. This will accelerate the journey from a fundamental chemical structure to a potential therapeutic agent, unlocking the full potential of this compound and its derivatives.

    Q & A

    Q. What are the common synthetic routes for preparing 2-phenylcyclopentane-1-carboxylic acid derivatives?

    Synthesis typically involves multi-step reactions, including cyclopentane ring formation via intramolecular cyclization, followed by functionalization of the phenyl group. For example, fluorophenyl derivatives are synthesized using Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce substituents . Purification often employs column chromatography or recrystallization to achieve high yields (>70%) and purity (>95%) .

    Q. Which analytical techniques are essential for characterizing this compound derivatives?

    Standard methods include:

    • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions .
    • Mass spectrometry (ESI-TOF or EI-MS) for molecular weight validation .
    • HPLC with UV detection for purity assessment .

    Q. How can researchers assess the biological activity of this compound class?

    In vitro assays such as enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates) and binding affinity studies (e.g., surface plasmon resonance or ITC) are recommended. Fluorophenyl derivatives show enhanced hydrophobic interactions with target proteins, which can be quantified using competitive binding assays .

    Q. What storage conditions are optimal for maintaining compound stability?

    Store at -20°C in inert atmospheres (argon or nitrogen) to prevent oxidation or hydrolysis. Use amber vials to limit photodegradation .

    Q. What safety protocols are mandatory for handling this compound?

    Use PPE (gloves, goggles), work in a fume hood, and refer to SDS for hazard-specific guidelines. Avoid skin contact due to potential irritancy .

    Advanced Research Questions

    Q. How can enantiomeric purity be optimized during synthesis?

    Chiral resolution methods include:

    • Chiral HPLC with amylose/cellulose-based columns .
    • Asymmetric catalysis using transition-metal complexes (e.g., Rh or Ru) for stereoselective cyclization .

    Q. What strategies resolve contradictory data in binding affinity studies?

    Discrepancies may arise from assay conditions (pH, ionic strength) or allosteric effects. Validate results using orthogonal techniques (e.g., SPR vs. MST) and perform molecular dynamics simulations to assess conformational flexibility .

    Q. How do substituents influence the compound’s pharmacokinetic properties?

    Electron-withdrawing groups (e.g., -F, -NO₂) enhance metabolic stability by reducing CYP450-mediated oxidation. Substituent position (para vs. meta) affects logP values and membrane permeability, as shown in QSAR models .

    Q. What advanced techniques characterize degradation pathways?

    Accelerated stability studies under stress conditions (heat, light, humidity) coupled with LC-MS/MS identify degradation products. For example, cyclopentane ring-opening under acidic conditions generates linear carboxylic acids .

    Q. How can air-sensitive derivatives be handled in synthetic workflows?

    Use Schlenk lines or gloveboxes for moisture-sensitive reactions. Protect reactive intermediates (e.g., Grignard reagents) with anhydrous solvents and molecular sieves .

    Q. What computational tools predict structure-activity relationships (SAR)?

    Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets. Fluorophenyl groups improve binding energy (-ΔG) by 1.2–1.5 kcal/mol in hydrophobic pockets .

    Q. How are stereochemical assignments validated in complex derivatives?

    2D NMR (COSY, NOESY) and X-ray crystallography confirm relative configurations. For example, NOE correlations between cyclopentane protons and phenyl groups resolve axial vs. equatorial orientations .

    Q. What strategies design derivatives with improved target selectivity?

    Rational design focuses on:

    • Bioisosteric replacement (e.g., replacing phenyl with thiophene for reduced toxicity) .
    • Fragment-based drug discovery to optimize binding to secondary protein pockets .

    Q. How are conflicting bioactivity results across studies reconciled?

    Meta-analysis of published data, adjusting for assay variability (e.g., cell line differences), and validating findings in orthogonal models (e.g., knockout mice) are critical .

    Q. Methodological Notes

    • Stereochemical Analysis : Prioritize X-ray crystallography for absolute configuration determination .
    • Data Reproducibility : Report assay conditions (temperature, buffer composition) in detail to enable cross-study comparisons .
    • Safety Compliance : Regularly update SDS and conduct hazard assessments for novel derivatives .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Phenylcyclopentane-1-carboxylic acid
    Reactant of Route 2
    2-Phenylcyclopentane-1-carboxylic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.